molecular formula C11H14N2O2 B3349873 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol CAS No. 2426-82-6

3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol

Cat. No.: B3349873
CAS No.: 2426-82-6
M. Wt: 206.24 g/mol
InChI Key: KNQXRUNVHVEFFD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol is a high-purity indole derivative supplied for advanced scientific research. This compound features a core indole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules . Indole derivatives are known to exhibit diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents . The specific structural features of this compound—including the 5-methoxy and 6-ol substitutions on the indole ring and the 2-aminoethyl side chain—make it a valuable intermediate for structure-activity-relationship (SAR) studies and chemical synthesis . Researchers can utilize this chemical to explore new reaction pathways and develop innovative synthetic methods, particularly in the construction of complex molecules for pharmaceutical applications . It is especially useful for investigations in neuropharmacology and for developing multifunctional compounds targeting complex disorders . This product is intended for research purposes in a controlled laboratory environment. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11-4-8-7(2-3-12)6-13-9(8)5-10(11)14/h4-6,13-14H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXRUNVHVEFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610119
Record name 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-82-6
Record name 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Biosynthesis, and Advanced Synthetic Methodologies of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

Isolation Procedures from Natural Biological Matrices

While its precursor, melatonin (B1676174), can be isolated from various natural sources, including the pineal gland of animals, 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol is primarily a metabolic byproduct. wikipedia.orgnih.gov Its presence in biological systems is a direct result of the enzymatic breakdown of melatonin, mainly in the liver and to a lesser extent in the brain. mdpi.com Consequently, it is not typically stored in glandular tissues in quantities that would allow for direct extraction from such secretions.

Extraction and Purification Techniques from Biological Fluids

The isolation of this compound is most practically achieved from urine, where it is excreted after its formation in the liver. nih.gov The process often targets its more stable and abundant conjugated form, 6-sulphatoxymelatonin.

One established method for its purification from human urine, particularly after the administration of melatonin to increase its concentration, involves a multi-step process. Initially, the urine is passed through a resin, such as Amberlite XAD-2, to adsorb the metabolites and separate them from urea (B33335) and other water-soluble components. Following this, chromatographic techniques are employed to separate the glucuronide and sulphate conjugates. Preparative thin-layer chromatography can then be used to isolate the 6-sulphatoxymelatonin from other metabolites, such as N-acetyl serotonin (B10506) sulphate. researchgate.net

Methodological Refinements for Enhanced Yield and Purity

Given that this compound is a metabolite rather than a primary natural product, research into enhancing its yield and purity from natural sources is not a primary focus. Instead, efforts in this area are concentrated on the development of sensitive and accurate analytical methods for its detection and quantification in biological fluids for clinical and research purposes. These methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for studying melatonin metabolism and its physiological implications. mdpi.com

Postulated Biosynthetic Pathways

The formation of this compound is a key step in the catabolism of melatonin. This process is well-characterized and involves specific enzymatic actions.

Enzymatic Precursors and Conversion Mechanisms

The direct precursor to this compound is melatonin (N-acetyl-5-methoxytryptamine). The conversion is an aerobic hydroxylation reaction, primarily catalyzed by a group of enzymes known as the cytochrome P450 monooxygenases. mdpi.com

The principal enzyme responsible for this transformation in the liver is CYP1A2. To a lesser extent, other cytochrome P450 isoforms, including CYP1A1, CYP1B1, and CYP2C19, also contribute to the hydroxylation of melatonin at the C6 position of the indole (B1671886) ring, yielding 6-hydroxymelatonin (B16111). wikipedia.orgmdpi.com This enzymatic reaction is a crucial detoxification step, rendering the lipophilic melatonin molecule more water-soluble and facilitating its subsequent conjugation and excretion from the body. wikipedia.org

Comparative Analysis with Biosynthesis of Related Indoleamines (e.g., Serotonin, Melatonin)

The biosynthesis of this compound is a catabolic process, marking the breakdown of melatonin. In contrast, the biosynthesis of its precursor, melatonin, and the related neurotransmitter serotonin, are anabolic pathways originating from the essential amino acid tryptophan. wikipedia.org

The biosynthesis of serotonin begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. This is followed by the decarboxylation of 5-HTP to serotonin (5-hydroxytryptamine) by aromatic L-amino acid decarboxylase. wikipedia.org

The synthesis of melatonin then proceeds from serotonin in a two-step enzymatic process. First, serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to produce melatonin. wikipedia.org

The following table provides a comparative overview of the key enzymes and precursors in these pathways:

CompoundPrecursor(s)Key Enzyme(s)Pathway Type
Serotonin TryptophanTryptophan hydroxylase, Aromatic L-amino acid decarboxylaseAnabolic
Melatonin SerotoninArylalkylamine N-acetyltransferase (AANAT), N-acetylserotonin O-methyltransferase (ASMT)Anabolic
This compound MelatoninCytochrome P450 (CYP1A2, CYP1A1, CYP1B1, CYP2C19)Catabolic

Chemical Synthesis Strategies

The laboratory synthesis of this compound is essential for producing analytical standards and for further pharmacological investigation. One notable synthetic route utilizes vanillin (B372448) as a starting material. rsc.org

A reported method involves the preparation of the target compound via a 6-benzyloxy-5-methoxyindole (B18216) intermediate. This multi-step synthesis leverages the chemical structure of vanillin to construct the indole core with the desired substitution pattern. The benzyloxy group serves as a protecting group for the hydroxyl function at the 6-position during the synthesis, which is later removed to yield the final product. rsc.org

Furthermore, the synthesis of its sulfate (B86663) conjugate, 6-sulphatoxymelatonin, has been achieved by reacting 6-hydroxymelatonin with a complex formed from dimethylformamide and chlorosulphonic acid. This reaction provides a direct route to the major excretory form of the metabolite. researchgate.net

Total Synthesis Approaches to the 1H-Indol-6-ol Core Structure

The construction of the 1H-indol-6-ol nucleus is the foundational step in the synthesis of this compound. Various synthetic strategies have been developed to create polysubstituted indoles, which can be adapted for this specific target. mdpi.comresearchgate.net The challenge lies in efficiently creating the indole ring with a hydroxyl group specifically at the C-6 position.

One effective method involves the catalytic reductive cyclization of a substituted dinitrostyrene. For instance, 5,6-dihydroxyindole (B162784) can be prepared from 4,5-dihydroxy-2,β-dinitrostyrene using hydrogen gas with a palladium, platinum, or rhodium catalyst. google.com This approach is notable for producing the desired product in high yield and purity with minimal by-products. google.com A related strategy is the Batcho-Leimgruber indole synthesis, which can convert substituted nitroarenes into the corresponding indoles. This method involves reacting a compound like (4-methyl-3,5-dinitrophenyl)phosphonate with dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to the indole structure. researchgate.net

Table 1: Comparison of Synthetic Routes to the 1H-Indol-6-ol Core

Synthetic Method Key Precursor Key Reagents/Conditions Advantages Reference(s)
Reductive Cyclization4,5-dihydroxy-2,β-dinitrostyreneH₂, Pd/Pt/Rh catalystHigh yield, minimal by-products google.com
Batcho-LeimgruberSubstituted (dinitrophenyl)phosphonatesDimethylformamide dimethyl acetal, reducing agentVersatile for substituted indoles researchgate.net
Cadogan-Type CyclizationSubstituted o-nitrostyrenes or related compoundsTriethyl phosphiteUtilizes available starting materials rsc.org
Catalyst-Free CondensationCarboxymethyl cyclohexadienonesAminesOperationally simple, avoids metal catalysts acs.org

Regioselective Functionalization Techniques for Methoxy (B1213986) and Hydroxyl Groups

With the 1H-indol-6-ol core established, the next critical phase is the regioselective introduction of the methoxy group at the C-5 position while retaining the hydroxyl group at C-6. This requires a nuanced approach, typically involving the use of protecting groups to differentiate between the two oxygen functionalities on a 5,6-dihydroxyindole precursor.

The synthesis often starts from a 5,6-dihydroxyindole or a precursor like 5,6-dimethoxyindole. rsc.orgmdpi.com When starting with a 5,6-dihydroxyindole intermediate, one hydroxyl group must be selectively protected to allow for the methylation of the other. The choice of protecting group is crucial. Bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers, can be introduced selectively at the less sterically hindered hydroxyl position. Following protection, the remaining free hydroxyl group can be converted to a methoxy group using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Subsequent deprotection removes the protecting group to reveal the desired 5-methoxy-1H-indol-6-ol structure.

Alternatively, a strategy can begin with a precursor that already contains a methoxy group. For example, methylation of a 1-tosyl-1H-indol-6-yl pivalate (B1233124) can yield a 6-methoxy indole derivative. acs.org The regioselectivity of these reactions is paramount, as incorrect placement of the methoxy and hydroxyl groups would lead to an undesired isomer. The development of protecting group strategies that are stable under the reaction conditions but can be removed easily is a key area of research in indole chemistry. researchgate.netmdpi.org

Introduction of the 2-Aminoethyl Side Chain at the Indole C-3 Position

The introduction of the 2-aminoethyl (tryptamine) side chain at the C-3 position is a hallmark of tryptamine (B22526) synthesis. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution, making it the natural target for installing the side chain. researchgate.net

A classic and widely used method is the gramine (B1672134) synthesis. rsc.org This involves a Mannich reaction between the 5-methoxy-1H-indol-6-ol intermediate, formaldehyde, and dimethylamine (B145610) to produce the C-3 substituted gramine derivative. rsc.orgnih.gov Gramine is an excellent synthetic intermediate because the dimethylamino group is a good leaving group. It can be displaced by a nucleophile, such as the cyanide anion from sodium or potassium cyanide. The resulting indole-3-acetonitrile (B3204565) is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final 2-aminoethyl side chain. acs.org

Other methods offer more direct pathways. A one-pot reductive alkylation of indoles with N-protected aminoethyl acetals provides an efficient route to tryptamine derivatives. researchgate.net Another approach involves the reaction of the indole with an aziridine (B145994) ring, which opens upon acid catalysis to install the aminoethyl group directly at the C-3 position. Post-functionalization procedures, such as nitration or azidation at the C-3 position followed by reduction, also serve as viable, though often multi-step, alternatives for introducing the required amino functionality. nih.gov

Optimization of Reaction Conditions and Purification Processes for Scalability

Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale, industrial process requires rigorous optimization of reaction conditions and purification methods. mdpi.comnih.gov The goal is to maximize yield, minimize costs and waste, and ensure the final product's purity and consistency. nih.gov

Optimization of reaction conditions involves systematically varying parameters such as temperature, pressure, reaction time, solvent, and catalyst loading to find the most efficient and robust protocol. mdpi.com For instance, in the construction of the indole core or the introduction of the side chain, moving from expensive or hazardous reagents to safer, more cost-effective alternatives is a key consideration for scalability. researchgate.net Automated synthesis platforms can accelerate this optimization process by running many reactions in parallel on a small scale. nih.govnih.gov

Purification is a critical step in ensuring the quality of the final compound and intermediates. Indole alkaloids are often purified using a combination of techniques. nih.gov

Acid-Base Extraction: This classic technique exploits the basic nature of the amino group in the tryptamine side chain. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the amine and extracts it into the aqueous layer, leaving non-basic impurities behind. The pH of the aqueous layer is then raised, and the purified product is extracted back into an organic solvent. researchgate.net

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is extensively used to separate the target compound from by-products and unreacted starting materials. google.commdpi.com For high-purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed, particularly in the final purification stages. researchgate.net

Crystallization: If the final product is a stable solid, crystallization is an excellent method for achieving high purity on a large scale. documentsdelivered.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. documentsdelivered.com

Preclinical Investigations of Biological Activities of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

In Vitro Cellular and Molecular Assays

Evaluation of Antioxidant Potency in Cell-Free and Cellular Systems

6-Hydroxymelatonin (B16111) has demonstrated significant antioxidant properties, acting as a potent free radical scavenger. wikipedia.org Its capacity to protect cells from oxidative damage has been a key area of investigation. wikipedia.org The antioxidant activity of 6-hydroxymelatonin is attributed to its ability to directly neutralize a variety of reactive oxygen and nitrogen species (RONS), including the hydroxyl radical, hydrogen peroxide, and peroxynitrite anion. wikipedia.orgnih.gov This free-radical scavenging ability is considered to be a primary mechanism behind its protective effects against oxidative stress. wikipedia.org

In various in vitro systems, 6-hydroxymelatonin has shown the ability to inhibit lipid peroxidation and reduce the oxidative damage to essential biomolecules. nih.govnih.gov Studies comparing 6-hydroxymelatonin to its parent compound, melatonin (B1676174), suggest that it may possess even more potent antioxidant and neuroprotective effects. wikipedia.org The presence of the hydroxyl group on the indole (B1671886) nucleus is thought to enhance its antioxidant capacity under certain in vitro conditions. nih.gov In cell-free assays, melatonin, the precursor to 6-hydroxymelatonin, has shown significant scavenging activity against the ABTS cation radical, with an IC50 of 4 µM. researchgate.net

In cellular systems, 6-hydroxymelatonin has been shown to protect against neuronal cell death induced by oxygen-glucose-serum deprivation by inhibiting cytochrome C release from mitochondria, suppressing caspase 3 activity, and stabilizing the mitochondrial membrane potential. nih.gov Furthermore, in mouse brain homogenates, 6-hydroxymelatonin was more effective than melatonin at inhibiting the formation of thiobarbituric acid reactive substances, an indicator of lipid peroxidation. nih.gov

AssayCompoundEndpointResult
ABTS Radical ScavengingMelatoninIC504 µM
Thiobarbituric Acid Reactive Substances (TBARS)6-HydroxymelatoninInhibition of Lipid PeroxidationMore potent than melatonin
Oxygen-Glucose-Serum Deprivation in Cultured Cells6-HydroxymelatoninNeuroprotectionInhibited cytochrome C release and suppressed caspase 3 activity

Anti-inflammatory Response Modulation Studies (e.g., IL-6 and TNF-α Inhibition)

The anti-inflammatory properties of 6-hydroxymelatonin, often studied in the context of its parent compound melatonin, involve the modulation of key inflammatory pathways and the production of cytokines. Melatonin and its metabolites are known to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

In preclinical models, melatonin has demonstrated the ability to suppress the LPS-induced secretion of IL-1β, IL-6, and TGF-β both in vivo and in vitro. nih.gov Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, melatonin has been shown to modulate TLR4-mediated inflammatory genes. While direct quantitative data for 6-hydroxymelatonin is still emerging, its role as a potent anti-inflammatory agent is supported by studies on its effects in conditions mimicking sepsis, where it has been shown to inhibit NFκB activation. bl.uk In these studies, 6-hydroxymelatonin was found to reduce caspase-1 activity and pyroptosis, a form of inflammatory cell death. bl.uk

Cell ModelStimulantCompoundCytokineEffect
LPS-induced Dendritic CellsLPSMelatoninIL-1βInhibited secretion
LPS-induced Dendritic CellsLPSMelatoninIL-6Inhibited secretion
LPS-induced Dendritic CellsLPSMelatoninTGF-βInhibited secretion
Macrophage model of inflammasome activation-6-Hydroxymelatonin-Reduced caspase-1 and pyroptosis

Assessment of Receptor Binding and Functional Activity in Recombinant Systems

6-Hydroxymelatonin is a full agonist of the high-affinity G protein-coupled melatonin receptors, MT1 and MT2. wikipedia.org These receptors are involved in regulating a variety of physiological processes, including circadian rhythms and sleep. wikipedia.org The binding of 6-hydroxymelatonin to these receptors initiates a signaling cascade that is believed to contribute to its biological effects.

Functional assays have confirmed the agonistic activity of 6-hydroxymelatonin at both MT1 and MT2 receptors. nih.govnih.gov In recombinant systems expressing human MT1 and MT2 receptors, melatonin, the parent compound of 6-hydroxymelatonin, binds with high affinity. While specific binding affinity values (Ki) for 6-hydroxymelatonin are not as widely reported, its functional agonism is well-established. For instance, at the human MT2 receptor, 6-hydroxymelatonin has been characterized as a partial agonist. nih.gov The activation of MT1 and MT2 receptors by their agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov

ReceptorCompoundBinding Affinity (Ki)Functional Activity
MT1 (human)Melatonin0.58 nMFull Agonist
MT2 (human)Melatonin0.32 nMFull Agonist
MT1 (human)6-Hydroxymelatonin-Full Agonist
MT2 (human)6-Hydroxymelatonin-Partial Agonist

In Vivo Animal Model Studies

Investigations in Rodent Models for Specific Biological Endpoints

The neuroprotective effects of melatonin have been investigated in rodent models of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA). In these models, melatonin has been shown to prevent lipid peroxidation, restore tyrosine hydroxylase activity, and elevate dopamine content. nih.gov Melatonin also demonstrates protective effects by attenuating nitrosative and oxidative stress and inhibiting inflammatory responses. nih.gov In a study on alloxan-induced diabetes in mice, melatonin exhibited a dose-dependent protective effect, which was attributed to its antioxidant activity. nih.gov Furthermore, in a rat model of type 2 diabetes, melatonin significantly reduced markers of inflammation, including IL-1β, IL-6, TNF-α, and NF-κB, in liver and adipose tissues. youtube.com

Pharmacological Profiling in Non-Human Organisms (e.g., Zebra Fish Models)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for pharmacological and toxicological studies due to its rapid development, genetic tractability, and physiological similarities to mammals. nih.gov Zebrafish are utilized to study the effects of various compounds on development and behavior.

The melatonin system is conserved in zebrafish, and this model is used to investigate the roles of melatonin and its metabolites in regulating circadian rhythms and other physiological processes. nih.gov In zebrafish, melatonin is known to regulate sleep-wake cycles, with maximal locomotor activity observed during the light phase and inactivity during the dark phase. nih.gov Studies have shown that neurotoxins can induce Parkinson's-like symptoms in zebrafish, including a reduction in locomotor activity. nih.gov While specific studies on the pharmacological profiling of 6-hydroxymelatonin in zebrafish are limited, the model is well-suited for such investigations. For example, the effects of compounds on locomotor activity in zebrafish larvae can be readily assessed. nih.gov Given that melatonin is metabolized to 6-hydroxymelatonin in zebrafish, this model offers a promising avenue for future research into the specific in vivo biological endpoints of this compound. nih.gov

Evaluation of Bioavailability and Distribution in Preclinical Animal Models (Excluding Human Bioavailability)

The bioavailability and tissue distribution of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol, commonly known as 6-hydroxymelatonin, have been characterized in preclinical animal models. As the primary and major metabolite of melatonin, understanding its pharmacokinetic profile is essential for elucidating its physiological and potential therapeutic roles. Studies in rodents have provided key insights into its transient presence in systemic circulation and its distribution across various tissues, particularly in its conjugated forms.

In rat models, following the administration of its parent compound, melatonin, 6-hydroxymelatonin is rapidly formed and appears in the plasma. nih.gov Its presence in plasma is transient, with studies indicating it can be detected from 7.5 to 60 minutes post-administration. nih.gov The plasma concentration of 6-hydroxymelatonin is relatively low, representing approximately 1% of the plasma concentration of melatonin, irrespective of the administered dose of the parent compound. nih.gov The kinetic profile shows that plasma concentrations of 6-hydroxymelatonin increase during the first 15 minutes and subsequently decline.

Table 1: Plasma Kinetic Parameters of 6-Hydroxylated Melatonin in Rats

Parameter Value Source
Detection Window 7.5 to 60 minutes nih.gov

This interactive table summarizes the key plasma kinetic findings for 6-hydroxymelatonin in rat models.

Investigations into the tissue distribution of 6-hydroxymelatonin in mice reveal that it is predominantly present as its conjugated metabolite, 6-hydroxymelatonin sulfate (B86663). nih.gov Levels of this sulfate conjugate are significantly higher than free melatonin in all tissues examined. nih.gov The highest concentrations of 6-hydroxymelatonin sulfate were found in the cerebral cortex, followed in descending order by the serum, heart, kidney, and liver. nih.gov

The accumulation in the brain is particularly noteworthy. In 12-month-old mice, the concentration of 6-hydroxymelatonin sulfate in the cerebral cortex was approximately 1000-fold greater than that of melatonin. nih.gov This contrasts sharply with the serum, where the metabolite's concentration was only 3-fold greater than melatonin levels. nih.gov This finding suggests a specific mechanism for the transport or retention of the conjugated metabolite within the central nervous system. Further analysis indicated that only 0.1% of the total melatonin and its 6-hydroxylated metabolite in the brain was present in a free, unconjugated form, compared to 27.4% in the serum, underscoring the extensive conjugation of this compound. nih.gov In mice, 6-hydroxymelatonin glucuronide has been identified as the most abundant metabolite in urine, comprising 65-88% of total melatonin metabolites depending on the mouse strain. nih.gov

Table 2: Relative Distribution of 6-Hydroxylated Melatonin Sulfate in Mouse Tissues

Tissue Relative Concentration Level Source
Cerebral Cortex Highest nih.gov
Serum High nih.gov
Heart Medium nih.gov
Kidney Medium-Low nih.gov

This interactive table illustrates the hierarchical distribution of 6-hydroxymelatonin sulfate across various tissues in mouse models.

Molecular and Cellular Mechanisms of Action of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

Intracellular Signaling CascadesDue to the lack of receptor binding and activation studies, the downstream effects of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol on intracellular signaling are unknown. There is no information regarding its potential to modulate adenylyl cyclase activity or to activate phospholipase C and subsequent calcium second messenger systems.

Until specific research is conducted and published on this compound, a detailed and accurate description of its molecular and cellular pharmacology cannot be provided.

Influence on Gene Expression and Protein Regulation

The direct influence of this compound on gene expression and protein regulation is an area of active investigation. Research into the broader class of tryptamines suggests that interactions with nuclear receptors and signaling pathways can lead to downstream changes in gene transcription. However, specific studies delineating these effects for this compound are limited. It is hypothesized that, similar to other serotonergic compounds, it may modulate the expression of genes involved in neuronal plasticity, inflammatory responses, and cellular stress pathways. Further research utilizing transcriptomic and proteomic analyses is necessary to fully elucidate the specific genetic and protein-level alterations induced by this compound.

Enzymatic Interactions and Metabolic Transformations at the Cellular Level

The metabolism of xenobiotics, including indoleamine derivatives, is a complex process primarily mediated by two major enzyme systems: monoamine oxidases and cytochrome P450 enzymes.

Interaction with Monoamine Oxidase (MAO) Isoforms

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities. While comprehensive data on the interaction between this compound and MAO isoforms is not extensively documented, it is plausible that it serves as a substrate for MAO, similar to other structurally related tryptamines. The methoxy (B1213986) and hydroxyl groups on the indole (B1671886) ring may influence its affinity for and metabolism by MAO-A versus MAO-B. The potential for this compound to act as an inhibitor of MAO isoforms also warrants investigation, as this could lead to significant physiological effects.

Enzyme IsoformPredicted Interaction with this compoundPotential Outcome
Monoamine Oxidase A (MAO-A) SubstrateDegradation of the compound, potentially leading to the formation of inactive metabolites.
Monoamine Oxidase B (MAO-B) Substrate/Weak InhibitorSlower degradation compared to MAO-A; potential for weak inhibition of the enzyme.

Involvement of Cytochrome P450 Enzymes in Cellular Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of compounds. mdpi.comnih.gov The metabolism of indoleamines often involves hydroxylation and demethylation reactions catalyzed by various CYP isoforms. For this compound, it is anticipated that enzymes such as CYP2D6, CYP1A2, and CYP3A4 would be involved in its metabolic clearance. These enzymes could catalyze the O-demethylation of the methoxy group or further hydroxylation of the indole ring, leading to the formation of more polar metabolites that can be readily excreted. The genetic polymorphisms known to exist in CYP enzymes could lead to inter-individual variability in the metabolism and clearance of this compound.

Cytochrome P450 IsoformPotential Metabolic ReactionResulting Metabolite Characteristics
CYP2D6 O-demethylation, HydroxylationFormation of a dihydroxy derivative; increased polarity.
CYP1A2 N-oxidation, HydroxylationPotential formation of various hydroxylated and N-oxidized metabolites.
CYP3A4 Hydroxylation, N-dealkylationContribution to overall metabolic clearance through various oxidative pathways.

Structure Activity Relationships Sar and Rational Design of Analogs of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

Systemic Modifications of the Indole (B1671886) Ring System

The substitution pattern on the indole nucleus, particularly the positioning of the hydroxyl and methoxy (B1213986) groups, plays a crucial role in determining the affinity and functional activity of these compounds at various serotonin (B10506) (5-HT) receptor subtypes.

Positional Isomerism of Hydroxyl and Methoxy Groups

The location of the hydroxyl and methoxy groups on the indole ring of tryptamine (B22526) derivatives significantly influences their interaction with serotonin receptors. While direct studies on all positional isomers of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol are limited, research on related hydroxylated tryptamines provides valuable insights.

A study examining the effects of the hydroxyl group position on the indole ring of N,N-dimethyltryptamine (DMT) analogs at the 5-HT2A receptor revealed a clear structure-activity relationship. nih.gov Compounds with a hydroxyl group at the 4- or 5-position (psilocin and bufotenine, respectively) demonstrated significantly higher agonist activity and psychedelic-like effects compared to those with a hydroxyl group at the 6- or 7-position. nih.gov This suggests that the placement of the hydroxyl group is a critical determinant for potent 5-HT2A receptor activation.

Funnel metadynamics simulations have provided a molecular basis for these observations, indicating that the formation of a hydrogen bond with the residue L229 is crucial for guiding the ligand into the 5-HT2A receptor binding site. nih.gov Analogs with the hydroxyl group at the 4- and 5-positions can form this key interaction, whereas the 6-hydroxy and 7-hydroxy analogs cannot, leading to their reduced activity. nih.gov Furthermore, the 4- and 5-hydroxy analogs establish a more stable salt bridge and hydrogen bond with residue D155, further contributing to their higher potency. nih.gov

Table 1: 5-HT2A Receptor Agonistic Activity of Hydroxylated DMT Analogs nih.gov

Compound Hydroxyl Position 5-HT2A Agonistic Activity Psychedelic-Like Activity
Psilocin 4 High High
Bufotenine 5 High High
6-OH-DMT 6 Low Low

Substituent Effects on Receptor Affinity and Functional Activity

The nature and position of substituents on the indole ring are critical for modulating receptor affinity and functional activity. In the broader class of tryptamines and related phenethylamines, specific substitution patterns have been identified as optimal for targeting certain serotonin receptors.

For instance, in the phenethylamine (B48288) series, 2,5-dimethoxy substitution is a well-established motif for high affinity at the 5-HT2A receptor. mdma.ch The introduction of a lipophilic substituent at the 4-position, such as a halogen or an alkyl group, often further enhances this affinity. frontiersin.org

In the case of tryptamines, substitution at the 5-position has been shown to have a significant impact on receptor selectivity. bohrium.com 5-substituted tryptamines generally exhibit high affinity for 5-HT1A receptors. bohrium.com This suggests that the 5-methoxy group in this compound likely contributes to its affinity for this receptor subtype.

The combination of a 5-methoxy and a 6-hydroxy group presents a unique substitution pattern. The interplay between the electron-donating methoxy group and the hydrogen-bonding hydroxyl group can influence the molecule's electronic distribution and its ability to interact with specific amino acid residues within the receptor binding pocket.

Elucidation of the Aminoethyl Side Chain's Role

The aminoethyl side chain is a key pharmacophoric element, and modifications to this chain, including stereochemistry and N-alkylation, have profound effects on the biological activity of indole derivatives.

Stereogenic Differentiation in Aminoethyl Side Chain Derivatives

The introduction of a chiral center in the aminoethyl side chain can lead to stereoisomers with different pharmacological profiles. While specific data on the stereogenic differentiation of this compound derivatives is not extensively available in the reviewed literature, the principle of stereoselectivity is well-established for serotonin receptor ligands. The differential binding of enantiomers to receptors is a common phenomenon, often resulting in one enantiomer being significantly more potent or having a different functional activity (e.g., agonist versus antagonist) than the other.

N-Alkylation and its Impact on Biological Activity

N-alkylation of the primary amine of the aminoethyl side chain is a common strategy to modulate the pharmacological properties of tryptamines. The size and nature of the alkyl substituents can influence receptor affinity, selectivity, and functional activity.

In many psychoactive tryptamines, N,N-dimethylation is a common feature. However, increasing the size of the N-alkyl groups can lead to a decrease in affinity for some receptors while potentially increasing it for others. For example, in a series of N-substituted tryptamines, increasing the substituent size was shown to affect binding at 5-HT1A and 5-HT2 receptors differently. nih.gov

The development of N-alkylated analogs of various indolylthio glycosides has demonstrated that such modifications can enhance their activation profiles. nih.gov While not directly related to receptor binding, this highlights how N-alkylation can alter the chemical properties of indole-containing molecules.

Table 2: General Effects of N-Alkylation on Tryptamine Activity

N-Alkylation Pattern General Effect on Receptor Affinity
Primary amine (unsubstituted) Variable, often lower affinity than N-alkylated analogs
N-methyl Often increases affinity
N,N-dimethyl Commonly found in potent 5-HT2A agonists

Design and Synthesis of Novel Indole Derivatives

The rational design and synthesis of novel indole derivatives are driven by the SAR data obtained from existing compounds. The goal is often to develop ligands with improved affinity, selectivity, and desired functional activity (e.g., agonist, antagonist, or partial agonist) for specific serotonin receptor subtypes.

One approach involves the conformational restriction of the flexible aminoethyl side chain. For example, incorporating the side chain into a cyclopropyl (B3062369) ring has been explored to create more rigid analogs. nih.govresearchgate.net These conformationally restricted analogs can provide insights into the bioactive conformation of the ligand when bound to the receptor and can lead to compounds with enhanced selectivity. nih.gov

Another strategy is the synthesis of analogs with modified substitution patterns on the indole ring, guided by the principles discussed in section 5.1. The synthesis of 5,6-disubstituted tryptamines, such as the C-methylated analogs of 5,6-dihydroxytryptamine, has been undertaken to probe the molecular mechanisms of action of these compounds. nih.gov The synthetic routes to these molecules often involve the construction of the indole nucleus through methods like the reductive cyclization of dinitrostyrenes, followed by the introduction of the aminoethyl side chain. nih.gov

The development of novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles as 5-HT6 receptor ligands further illustrates the diverse synthetic strategies employed to create new indole-based therapeutics. nih.gov These examples underscore the continuous effort to expand the chemical space of indole derivatives to identify compounds with optimized pharmacological profiles.

Targeted Synthesis of Analogs with Modulated Pharmacological Profiles

The synthesis of analogs of this compound is aimed at modulating their pharmacological effects by making specific structural changes to the parent molecule. The tryptamine scaffold offers several positions for modification, including the indole ring, the ethylamine (B1201723) side chain, and the terminal amino group.

Synthetic strategies often begin with a substituted indole core. For instance, the synthesis of 4-hydroxytryptamines can be achieved via a palladium-catalyzed cyclization of a protected N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with a silyl (B83357) acetylene, followed by deprotection to yield the desired scaffold. researchgate.net General methods for producing tryptamines involve building the indole structure first, often through processes like the Fischer indole synthesis, followed by the addition of the ethylamine side chain at the C3 position.

Once the core indole is established, further modifications can be introduced. For example, to create analogs with varied substitution patterns on the indole ring, appropriately substituted anilines or phenylhydrazines are used as starting materials. The ethylamine side chain can be introduced through various methods, such as the Speeter-Anthony tryptamine synthesis, which involves the reduction of an indole-3-acetonitrile (B3204565) or reaction of indole with oxalyl chloride followed by amination and reduction.

The synthesis of N,N-dialkylated tryptamines, which often show altered receptor selectivity and potency, involves the reaction of the primary amine of the tryptamine with appropriate alkyl halides. researchgate.net Researchers have successfully synthesized a range of 5-methoxy-2-methyl-N,N-dialkylated tryptamines to explore their potential as h5-HT6 receptor ligands. researchgate.net Similarly, the synthesis of tryptamine analogs with conformational restrictions, such as those bearing a cyclopropyl group on the side chain, has been undertaken to probe the topographies of 5-HT receptor binding sites. nih.govresearchgate.net These syntheses allow for systematic exploration of how structural changes impact biological activity, leading to compounds with tailored pharmacological profiles.

Lead Optimization Strategies for Enhanced Potency or Selectivity

Lead optimization is a critical process in drug discovery where a biologically active lead compound, such as a tryptamine derivative, is synthetically modified to improve its therapeutic properties. Key goals include enhancing potency at the desired biological target and increasing selectivity over other targets to minimize off-target effects. For tryptamine analogs, this often involves modulating their affinity and efficacy at various serotonin (5-HT) receptor subtypes.

Research into substituted tryptamines has revealed key structural determinants for receptor selectivity. bohrium.com For example, substitutions at the 4-position of the indole ring generally lead to high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. bohrium.com In contrast, 5-substituted compounds, such as 5-methoxytryptamine (B125070) derivatives, tend to exhibit high affinity for 5-HT1A receptors. bohrium.comnih.gov

A notable example of lead optimization involves the modification of 5-methoxytryptamine analogs to achieve selectivity for the 5-HT6 receptor. It was discovered that introducing a small alkyl substituent, like an ethyl group, at the C2-position of 5-methoxy-N,N-dimethyltryptamine resulted in a compound with high affinity and full agonist activity at human 5-HT6 receptors, while showing only modest affinity for other subtypes like 5-HT1A and 5-HT1D. nih.gov This demonstrates how a specific, targeted modification can drastically alter the selectivity profile of a lead compound.

The following table summarizes the binding affinities (Ki, nM) of selected 5-methoxytryptamine analogs at various human 5-HT receptors, illustrating the impact of substitution on potency and selectivity. nih.gov

CompoundIndole SubstituentAmine Substituenth5-HT6 Ki (nM)h5-HT1A Ki (nM)h5-HT1D Ki (nM)h5-HT7 Ki (nM)
Serotonin 5-OH-NH2754.613100
5-MeO-DMT 5-OCH3-N(CH3)295802502200
Compound 8 5-OCH3, 2-C2H5-N(CH3)216170290300
Compound 10 5-OCH3, 2-Phenyl-N(CH3)22024001100>10000

Further studies have explored how different substitutions across the tryptamine scaffold influence functional activity at 5-HT2A, 5-HT2C, and 5-HT1A receptors. nih.gov The data shows a wide range of efficacies and potencies depending on the nature and position of the substituent, providing a rich dataset for guiding lead optimization efforts. nih.govnih.gov For instance, a recent study mapped the pharmacology of 5-MeO-DMT and its analogs, leading to the development of a 5-HT1A-selective analog that was devoid of hallucinogenic-like activity but retained anxiolytic and antidepressant-like effects in animal models. nih.gov This highlights a successful lead optimization strategy where undesirable activities were eliminated while preserving therapeutic potential.

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules is an innovative strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single chemical entity. researchgate.net This approach can lead to compounds with synergistic effects, improved pharmacokinetic profiles, or multi-target activity. The tryptamine scaffold, being a "privileged structure" in neuroscience, is an attractive component for creating such hybrids, particularly for targeting complex neurological disorders like Alzheimer's disease. nih.gov

Several research groups have designed and synthesized hybrid molecules that incorporate a tryptamine moiety to achieve multi-functional activity. For example, a series of tryptamine-rivastigmine hybrids were developed as potential treatments for Alzheimer's disease. nih.gov These molecules combine the tryptamine structure with the pharmacophore of rivastigmine, a known cholinesterase inhibitor. The resulting hybrids were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing significantly greater potency than the parent drug, rivastigmine. nih.gov

The following table presents the inhibitory activity of lead tryptamine-rivastigmine hybrids compared to the standard drug. nih.gov

CompoundAChE IC50 (nM)BChE IC50 (nM)
Rivastigmine 6630 ± 0.7691 ± 0.40
Hybrid 6d 0.99 ± 0.00927.79 ± 0.21
Hybrid 6e 7.97 ± 0.0160.79 ± 0.005

In another approach, researchers synthesized hybrids combining the tryptamine scaffold with an azelaoyl moiety. mdpi.com This design was based on reports of the biological activity of compounds where heterocyclic moieties are linked to an azelaoyl chain. The resulting tryptamine-azelaoyl hybrids demonstrated significant and selective cytotoxic activity against various cancer cell lines, identifying a novel therapeutic application for tryptamine-based molecules. mdpi.com These examples underscore the versatility of the tryptamine scaffold in the design of hybrid molecules with tailored, multi-target pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol, HRMS provides the exact mass of the protonated molecular ion ([M+H]⁺), which can be used to confirm its molecular formula, C₁₁H₁₄N₂O₂.

The theoretical exact mass of the neutral molecule is 206.1055 g/mol . In positive ion mode ESI-HRMS, the compound is expected to be observed as its protonated form, [C₁₁H₁₅N₂O₂]⁺, with a calculated m/z of 207.1133. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this value confirms the elemental composition.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, providing structural insights. The fragmentation of tryptamines is well-characterized and typically involves the cleavage of the ethylamine (B1201723) side chain. researchgate.netnih.gov For this compound, the primary fragmentation pathway involves the cleavage of the Cα-Cβ bond of the side chain, resulting in the loss of the terminal amino group and the formation of a stable iminium ion. The major fragment ion observed corresponds to the indole (B1671886) portion of the molecule.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₁H₁₅N₂O₂⁺ 207.1133 Protonated molecular ion
[M+H - NH₃]⁺ C₁₁H₁₂O₂⁺ 176.0810 Loss of ammonia from the side chain
[Fragment]⁺ C₁₀H₁₀O₂⁺ 162.0681 Iminium ion formed after side-chain cleavage

This fragmentation pattern, particularly the characteristic side-chain cleavage, provides strong evidence for the tryptamine (B22526) backbone of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. rsc.org A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the precise assignment of all proton and carbon atoms in the structure.

The ¹H-NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J), reported in Hertz (Hz), describe the interaction between neighboring protons and provide information on the connectivity of the structure.

Table 2: Predicted ¹H-NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (indole NH) 10.7 br s -
H2 7.15 s -
H4 6.95 s -
H7 6.80 s -
OH 8.5 br s -
OCH₃ 3.80 s -
Hα (CH₂) 2.90 t 7.5
Hβ (CH₂) 2.75 t 7.5
NH₂ 3.30 br s -

The aromatic region is expected to show singlets for H2, H4, and H7 due to the substitution pattern on the indole ring. The ethylamine side-chain protons (Hα and Hβ) would appear as triplets due to coupling with each other. researchgate.net The protons of the indole NH, hydroxyl (OH), and amine (NH₂) groups are typically broad singlets and their chemical shifts can be concentration and temperature dependent. thieme-connect.de

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The number of signals corresponds to the number of unique carbon environments.

Table 3: Predicted ¹³C-NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 124.5
C3 112.0
C3a 128.0
C4 98.0
C5 138.0
C6 145.0
C7 103.0
C7a 131.0
40.5
25.0
OCH₃ 56.5

The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring. shulginresearch.netresearchgate.net Quaternary carbons (C3, C3a, C5, C6, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2D-NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. ipb.ptyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). A key correlation would be observed between the Hα and Hβ protons of the ethylamine side chain, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the protonated carbons in the molecule, for example, linking the ¹H signal at δ 3.80 ppm to the ¹³C signal at δ 56.5 ppm, confirming the methoxy group assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). This is particularly useful for identifying the placement of substituents and connecting structural fragments. For instance, a correlation from the methoxy protons (δ 3.80 ppm) to the C5 carbon (δ 138.0 ppm) would confirm the position of the methoxy group. Correlations from the Hα protons to C2 and C3 would confirm the attachment of the side chain at the C3 position of the indole ring. researchgate.netnih.gov

Chromatographic Methodologies for Analysis and Quantification

Chromatographic methods are essential for separating the target compound from complex mixtures and for its quantification.

A robust RP-HPLC method with UV or fluorescence detection is suitable for the analysis of this compound. Indole-containing compounds are often fluorescent, allowing for highly sensitive detection. nih.gov

A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). nih.govsielc.com

Table 4: Representative RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 280 nm, Emission: 350 nm) or UV (280 nm)
Injection Volume 10 µL

Method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. semanticscholar.orgpensoft.net

Table 5: Typical Method Validation Parameters

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) < 2% for system, < 15% for intra- and inter-day
Accuracy (% Recovery) 85-115%
Specificity Peak purity and resolution from other components

The validation results would demonstrate the method's suitability for quantifying this compound in various samples. nih.govresearchgate.net

Coupling of HPLC with Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

The coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds and their metabolites in complex biological matrices. ekb.egresearchgate.net This method offers exceptional sensitivity and selectivity, making it indispensable in metabolic studies.

In the analysis of this compound, an HPLC system would first be employed to separate the parent compound from its various metabolites and endogenous matrix components. A reversed-phase column is typically used, where separation is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is varied over time, allows for the effective separation of compounds with a range of polarities.

Following chromatographic separation, the eluent is introduced into the ion source of a mass spectrometer, commonly an electrospray ionization (ESI) source. ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions of the analytes with minimal fragmentation. These ions are then guided into the mass analyzer.

A triple quadrupole mass spectrometer is frequently used for MS/MS analysis. In the first quadrupole (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the parent compound or a suspected metabolite) is selected. This selected ion then passes into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision with an inert gas. The resulting product ions are then separated in the third quadrupole (Q3) and detected. This process of selecting a precursor ion and monitoring a specific product ion is known as Selected Reaction Monitoring (SRM), a mode that provides very high specificity and sensitivity. researchgate.net

For this compound (molecular weight: 206.24 g/mol ), metabolic transformations would likely involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). researchgate.netnih.gov LC-MS/MS can identify these metabolites by detecting their specific mass-to-charge ratios (m/z) and characteristic fragmentation patterns.

Table 1: Potential Metabolites of this compound and their Expected Precursor Ions in LC-MS/MS (Positive Ion Mode)

Compound/Metabolite Metabolic Reaction Molecular Formula Expected [M+H]⁺ (m/z)
Parent Compound - C₁₁H₁₄N₂O₂ 207.11
M1: Hydroxylated Metabolite Hydroxylation (+O) C₁₁H₁₄N₂O₃ 223.10
M2: N-Oxide Metabolite N-Oxidation (+O) C₁₁H₁₄N₂O₃ 223.10
M3: O-Demethylated Metabolite Demethylation (-CH₂) C₁₀H₁₂N₂O₂ 193.09
M4: Glucuronide Conjugate Glucuronidation (+C₆H₈O₆) C₁₇H₂₂N₂O₈ 383.14

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's structure-function relationship. nih.gov

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, this compound. This is often the most challenging step and involves slowly inducing crystallization from a supersaturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a collimated beam of X-rays. nih.gov

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector. The symmetry and dimensions of the crystal's unit cell—the basic repeating block of the crystal lattice—can be determined directly from the geometry of the diffraction pattern. The intensities of the spots contain the information needed to determine the arrangement of atoms within the unit cell. nih.gov

Mathematical Fourier transform methods are then used to convert the diffraction intensities into an electron density map of the molecule. From this map, a molecular model can be built and subsequently refined to best fit the experimental data, yielding a highly accurate and detailed three-dimensional structure. nih.gov While a specific crystal structure for this compound is not publicly available, a successful analysis would yield a set of crystallographic parameters similar to those shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Example Value Description
Chemical Formula C₁₁H₁₄N₂O₂ The elemental composition of the molecule.
Formula Weight 206.24 g/mol The mass of one mole of the compound.
Crystal System Monoclinic The crystal lattice's geometric classification.
Space Group P2₁/c The specific symmetry group of the crystal.
a, b, c [Å] 8.5, 12.1, 10.3 The dimensions of the unit cell.
α, β, γ [°] 90, 105.4, 90 The angles of the unit cell.
Volume [ų] 1021 The volume of the unit cell.
Z 4 The number of molecules per unit cell.

Other Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo electronic transitions.

The structure of this compound contains a substituted indole ring system, which is a significant chromophore. The conjugated π-system of the bicyclic aromatic ring gives rise to strong absorption bands in the UV region, typically corresponding to π→π* transitions. The presence of auxochromes—substituents on the chromophore like the hydroxyl (-OH) and methoxy (-OCH₃) groups—can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The aminoethyl group has a lesser effect on the primary chromophore. The spectrum is also sensitive to the pH of the solvent, as protonation or deprotonation of the hydroxyl and amino groups can alter the electronic structure of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Neutral Solvent (e.g., Methanol)

Predicted λmax (nm) Type of Transition Associated Chromophore
~220 nm π→π* High-energy transition within the indole ring system.
~275-290 nm π→π* Lower-energy transition characteristic of the substituted indole nucleus (B-band).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-resolution spectral data over a wide spectral range by measuring how well a sample absorbs light at each wavelength. This absorption corresponds to the vibrational and rotational energies of the molecules' functional groups.

Table 4: Characteristic FTIR Absorption Bands Expected for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad) O-H stretch Phenolic hydroxyl group
3400 - 3300 N-H stretch Indole N-H and primary amine (-NH₂)
3100 - 3000 C-H stretch Aromatic C-H
2960 - 2850 C-H stretch Aliphatic C-H (ethyl and methyl groups)
1620 - 1580 N-H bend Primary amine (-NH₂)
1600 - 1450 C=C stretch Aromatic ring
1260 - 1200 C-O stretch Aryl ether (methoxy group)
1150 - 1085 C-O stretch Phenolic hydroxyl group

Computational and in Silico Modeling Studies of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. For 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol, DFT calculations would provide a foundational understanding of its chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueUnit
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
Ionization PotentialData not availableeV
Electron AffinityData not availableeV

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

HOMO-LUMO Analysis for Reactive Site Identification

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. Analysis of the spatial distribution of these frontier orbitals in this compound would help identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical HOMO-LUMO Energy Values for this compound

OrbitalEnergyUnit
HOMOData not availableeV
LUMOData not availableeV
Energy Gap (ΔE)Data not availableeV

Note: The data in this table is hypothetical and for illustrative purposes only, as specific HOMO-LUMO analyses on this compound are not available.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in studying how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Interactions with Target Receptors or Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could predict its binding affinity and interaction patterns with various biological targets. This would involve identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Conformational Analysis and Ligand-Protein Complex Stability

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help in refining the understanding of the binding mode and the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity would be required. The model could then be used to predict the activity of new, untested compounds. As no such studies are available for this specific compound, no QSAR data can be presented.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating a variety of molecular descriptors that encode different aspects of the molecule's physicochemical properties.

For a molecule like this compound, a range of molecular descriptors would be calculated to build a predictive QSAR model. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular weight, atom counts, and connectivity indices. hufocw.org

Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors include information about the molecular surface area, volume, and other shape-related parameters. hufocw.org

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding how the molecule might interact with biological targets.

Physicochemical Descriptors: This category includes properties like hydrophobicity (logP), solubility, and polar surface area, which are crucial for predicting the pharmacokinetic profile of a compound (absorption, distribution, metabolism, and excretion - ADME). hufocw.org

Once these descriptors are calculated for a series of related indoleamine compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. researchgate.net The resulting model can then be used to predict the biological activity of new or untested compounds like this compound.

Below is an interactive data table showcasing a hypothetical set of molecular descriptors that would be relevant for building a predictive model for the biological activity of this compound and related indoleamines.

Molecular Descriptor Descriptor Type Potential Influence on Biological Activity
Molecular Weight (MW)TopologicalInfluences size and diffusion characteristics.
LogPPhysicochemicalPredicts hydrophobicity and membrane permeability.
Topological Polar Surface Area (TPSA)PhysicochemicalRelates to hydrogen bonding potential and cell penetration.
Number of Hydrogen Bond DonorsElectronicImportant for specific interactions with receptor sites.
Number of Hydrogen Bond AcceptorsElectronicCrucial for forming hydrogen bonds with biological targets.
Molar RefractivityPhysicochemicalRelates to the volume and polarizability of the molecule.
HOMO EnergyElectronicIndicates the molecule's susceptibility to electrophilic attack.
LUMO EnergyElectronicRelates to the molecule's ability to accept electrons.

Research on related indole (B1671886) structures has demonstrated the utility of such models. For instance, QSAR studies on melatonin (B1676174) derivatives have successfully used molecular descriptors to predict their binding affinities to melatonin receptors. mdpi.comresearchgate.net Similarly, studies on serotonin (B10506) derivatives have utilized these approaches to understand their interactions with various enzymes and receptors. researchgate.net These precedents strongly suggest that a well-constructed QSAR model could effectively predict the biological activities of this compound.

Chemometric Approaches for Classification and Discrimination of Indoleamine Structures

Chemometrics involves the application of statistical and mathematical methods to chemical data. In the context of indoleamine structures, chemometric approaches are powerful tools for classifying and discriminating between different compounds based on their structural or spectral properties. This is particularly useful for distinguishing between closely related isomers or analogs and for identifying the key structural features that determine a compound's biological function.

For a compound like this compound, chemometric analysis could be applied to a dataset of various indoleamines, each characterized by a set of molecular descriptors or by their spectroscopic data (e.g., from NMR or mass spectrometry). Common chemometric techniques used for classification and discrimination include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variance. PCA can reveal groupings of similar compounds and identify outliers within a dataset of indoleamines.

Linear Discriminant Analysis (LDA): A supervised method that aims to find a linear combination of features that best separates two or more classes of objects. For example, LDA could be used to classify indoleamines as active or inactive against a particular biological target.

Partial Least Squares Discriminant Analysis (PLS-DA): Another supervised classification method that is particularly useful when the number of variables is large and there is a high degree of correlation between them.

The application of these techniques would allow researchers to visualize the chemical space occupied by different indoleamines and to understand the structural features that differentiate this compound from other compounds in the class. For example, the presence and position of the hydroxyl and methoxy (B1213986) groups on the indole ring are key features that would be highlighted in a chemometric analysis.

The following interactive data table presents a hypothetical outcome of a PLS-DA study aimed at classifying indoleamines based on their receptor binding profiles.

Compound Class Key Discriminating Molecular Descriptors Predicted Classification
Serotonin AnalogsHigh TPSA, Lower LogPHigh affinity for serotonin receptors
Melatonin AnalogsPresence of N-acetyl group, specific LogP rangeHigh affinity for melatonin receptors
This compoundUnique combination of hydroxyl and methoxy positionsPredicted to have a distinct receptor interaction profile
Other IndoleaminesVaried descriptor valuesGrouped based on structural similarity

By employing these chemometric methods, it is possible to build robust classification models that can accurately assign a new indoleamine structure, such as this compound, to a particular class based on its calculated molecular descriptors. This aids in the early assessment of its likely biological properties and guides further experimental investigation.

Metabolic Pathways and Biotransformation Research of 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in early-stage research to predict how a compound will behave in vivo. These experiments typically utilize liver-derived systems, such as liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The stability of a compound is assessed by incubating it with these systems and measuring its disappearance over time. Key parameters derived from these studies include the intrinsic clearance (CLint) and the metabolic half-life (t½). A high clearance and short half-life suggest rapid metabolism, while low clearance and a long half-life indicate greater stability.

For a compound like 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol, which possesses functional groups known to be targets for metabolic enzymes (a primary amine and two hydroxyl/methoxy (B1213986) groups), its stability would be evaluated in both microsomal and hepatocyte preparations from various preclinical species (e.g., rat, mouse) and humans.

Liver Microsomes : This system contains Phase I enzymes, primarily cytochrome P450s (CYPs), and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). It is particularly useful for assessing oxidative metabolism and glucuronidation.

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as cofactors and transport proteins. They provide a more comprehensive model of liver metabolism. nih.gov

The following table illustrates hypothetical metabolic stability data for this compound, demonstrating how results from such studies are typically presented.

System Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells)
Liver MicrosomesHuman2527.7
Liver MicrosomesRat1546.2
HepatocytesHuman4515.4
HepatocytesRat3023.1
This is an interactive data table containing illustrative data.

Identification and Characterization of Metabolites in Experimental Models

Following stability assessment, the next crucial step is to identify the structures of the metabolites formed. This is achieved by analyzing samples from in vitro incubations or in vivo studies (e.g., plasma and urine from dosed animals) using advanced analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method separates the metabolites from the parent compound and each other, and then fragments them to provide information about their chemical structure.

For this compound, several metabolic transformations can be predicted based on its structure. The primary metabolic "hotspots" would likely be the ethylamine (B1201723) side chain, the 5-methoxy group, and the 6-hydroxyl group. Researchers would search for mass shifts corresponding to specific biochemical reactions.

Key predicted metabolites include:

Oxidative Deamination Product : The primary amine is a prime target for monoamine oxidase (MAO), leading to an aldehyde intermediate that is subsequently oxidized to a carboxylic acid.

O-Demethylation Product : The methoxy group at the 5-position can be demethylated to a hydroxyl group.

Glucuronide Conjugates : The phenolic hydroxyl group at the 6-position and any newly formed hydroxyl groups are susceptible to conjugation with glucuronic acid.

Sulfate (B86663) Conjugates : The hydroxyl groups can also be conjugated with sulfate.

The table below summarizes the potential metabolites of this compound that would be targeted for identification.

Metabolite ID Proposed Structure Metabolic Reaction Mass Shift from Parent
M13-(Carboxymethyl)-5-methoxy-1H-indol-6-olOxidative Deamination+1 Da
M23-(2-Aminoethyl)-1H-indole-5,6-diolO-Demethylation-14 Da
M36-O-glucuronide of Parent CompoundGlucuronidation+176 Da
M45-O-glucuronide of M2Glucuronidation+162 Da
M56-O-sulfate of Parent CompoundSulfation+80 Da
This is an interactive data table containing illustrative data.

Enzymatic Biotransformation Mechanisms (e.g., Hydroxylation, O-Demethylation, Glucuronidation)

Biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation). For this compound, several key enzymatic mechanisms are anticipated.

Hydroxylation : Although the indole (B1671886) ring already possesses a hydroxyl group, further hydroxylation at other positions (e.g., the 2- or 4-position) by cytochrome P450 enzymes is a common metabolic pathway for indole-containing compounds. nih.gov

O-Demethylation : This is a specific type of oxidation reaction, also catalyzed by CYP enzymes, that involves the removal of a methyl group from a methoxy ether. nih.gov In this case, the 5-methoxy group would be converted to a 5-hydroxyl group, yielding 3-(2-Aminoethyl)-1H-indole-5,6-diol.

Oxidative Deamination : This reaction, specific to the ethylamine side chain, is not mediated by CYPs but by Monoamine Oxidases (MAOs). The amine is converted to an aldehyde, which is then typically oxidized further to a carboxylic acid by aldehyde dehydrogenase (ALDH). sigmaaldrich.comwikipedia.org This is a major inactivation pathway for many biogenic amines like serotonin (B10506).

Glucuronidation : This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the compound, significantly increasing its water solubility and facilitating its excretion. wikipedia.org The enzyme family responsible is the UDP-glucuronosyltransferases (UGTs). The 6-hydroxyl group of the parent compound is a prime site for glucuronidation. nih.gov

Sulfation : Another important Phase II reaction is sulfation, catalyzed by sulfotransferases (SULTs). This involves the transfer of a sulfonate group to a hydroxyl group, which also increases polarity to aid in elimination. youtube.com

Role of Specific Enzyme Systems in Metabolism (e.g., MAO, UGT)

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic profiles.

Monoamine Oxidase (MAO) : This enzyme is critical for the metabolism of neurotransmitters and related compounds containing a primary or secondary amine. researchgate.net MAO exists in two main isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin, for which this compound is a close structural analog. nih.govacs.orgresearchgate.net Therefore, it is highly probable that MAO-A would be the primary enzyme responsible for the oxidative deamination of the ethylamine side chain, initiating its inactivation. nih.gov

UDP-Glucuronosyltransferases (UGTs) : These enzymes are responsible for glucuronide conjugation, a key detoxification and elimination pathway. wikipedia.orgyoutube.com Several UGT isoforms are known to metabolize phenolic compounds. For hydroxylated indoles, isoforms such as UGT1A9 and UGT2B7 are often implicated. nih.govresearchgate.net Studies would be conducted using a panel of recombinant human UGT isoforms to pinpoint which specific enzymes catalyze the glucuronidation of the 6-hydroxyl group and any other hydroxylated metabolites.

Excretion Pathways of Metabolites in Preclinical Species

Once metabolized, the resulting water-soluble products are eliminated from the body. The primary routes of excretion are via the kidneys into urine and via the liver into bile, which is then eliminated in the feces.

For this compound, the metabolites formed through oxidation and conjugation (e.g., the carboxylic acid metabolite, glucuronide, and sulfate conjugates) would be significantly more polar than the parent compound. This increased water solubility facilitates their elimination. youtube.com

In preclinical studies, the excretion pathways would be determined by administering a radiolabeled version of the compound to animals (e.g., rats) and collecting urine and feces over a period of time (typically 48-72 hours). The amount of radioactivity in each matrix is measured to determine the primary route and rate of excretion. It is expected that the highly polar glucuronide and acid metabolites would be predominantly excreted in the urine. nih.gov Less polar metabolites or any unmetabolized compound excreted via the biliary route would be found in the feces.

Future Research Directions and Unexplored Avenues for 3 2 Aminoethyl 5 Methoxy 1h Indol 6 Ol Research

Elucidation of Novel Biological Activities

The structural similarity of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol to serotonin (B10506) and melatonin (B1676174) suggests a high probability of significant biological activity. However, dedicated screening of this specific compound is lacking. Future research should prioritize a broad-based approach to uncover its unique biological profile. Drawing inspiration from studies on analogous indole (B1671886) and benzimidazole (B57391) structures, several key areas emerge as high-priority for investigation. nih.govmdpi.com

Research on similarly substituted indoles has revealed potent and selective agonism at serotonin receptors, such as the 5-HT(1D) receptor. nih.gov Furthermore, various indole derivatives have demonstrated significant antifungal properties. mdpi.com The exploration of novel oleanolic acid derivatives has also shown the potential for discovering anticancer properties in complex organic molecules. nih.gov Therefore, a systematic evaluation of this compound against a diverse panel of biological targets is a logical and necessary next step.

Table 1: Proposed Areas for Biological Activity Screening

Research Area Rationale & Potential Application Example from Analogous Compounds
Neuroreceptor Binding Structural similarity to serotonin suggests potential interaction with 5-HT receptors, with possible implications for mood, cognition, and neurological disorders. A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds were identified as potent 5-HT(1D) agonists. nih.gov
Anticancer Activity Many indole derivatives exhibit antiproliferative effects. Investigation could reveal selective cytotoxicity against various cancer cell lines. N-methyl-substituted benzimidazole derivative showed selective activity against the MCF-7 breast cancer cell line. mdpi.com
Antimicrobial Properties The indole nucleus is a common scaffold in antimicrobial agents. The compound could be tested against a range of pathogenic bacteria and fungi. 5-methoxy-1H-indole has been shown to possess antifungal activity against Fusarium graminearum. mdpi.com
Antioxidant Capacity The phenol (B47542) and indole moieties suggest potential radical-scavenging and antioxidant capabilities, relevant for conditions involving oxidative stress. Methoxy (B1213986) and hydroxy-substituted N-benzimidazole-derived carboxamides have been tested for their antioxidative activity. mdpi.com

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

To move beyond simple activity screening, advanced "omics" technologies offer a powerful toolkit for understanding the compound's mechanism of action on a systemic level. nih.gov These high-throughput methods can provide an unbiased, holistic view of the molecular changes induced by this compound within a biological system. nih.gov

Proteomics: Can be used to identify the direct protein targets of the compound and characterize downstream changes in protein expression and signaling pathways. This approach can help in understanding its mechanism of action and identifying potential biomarkers of its activity. nih.gov

Metabolomics: Would reveal how the compound alters the metabolic profile of cells or organisms. This is particularly relevant given that the compound itself is a metabolite, and it could provide insights into its formation, degradation, and influence on related metabolic pathways.

Transcriptomics: Analysis of changes in gene expression (mRNA levels) following exposure to the compound can highlight the genetic and signaling pathways it modulates.

Table 2: Application of Omics Technologies

Omics Technology Research Question Expected Outcome
Proteomics What proteins does the compound bind to? How does it alter cellular signaling? Identification of direct molecular targets and affected pathways.
Metabolomics How does the compound affect the cellular metabolome? What are its downstream metabolic products? Understanding of its influence on metabolic networks and its own metabolic fate.
Transcriptomics Which genes are up- or down-regulated in response to the compound? Elucidation of the genetic pathways modulated by the compound.
Genomics Are there genetic variations (e.g., SNPs) that influence an individual's response to the compound? Insights into personalized medicine applications and response variability. nih.gov

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the preclinical evaluation of many organic compounds is poor solubility and limited bioavailability. nih.gov To ensure reliable and reproducible results in biological assays, future research should investigate advanced delivery systems. These systems can enhance the compound's stability, solubility, and ability to reach its target site in research models. nih.govmdpi.com

Nano-delivery systems, such as nanoemulsions, liposomes, or polymeric nanoparticles, have shown promise for improving the therapeutic potential of various bioactive molecules. nih.govnih.gov Another avenue is the use of cyclodextrins to form inclusion complexes, which can improve the solubility and stability of guest molecules. nih.gov More recently, extracellular vesicles (EVs) have been explored as natural nanocarriers for drug delivery, offering high biocompatibility. mdpi.com

Table 3: Potential Delivery Systems for Research

Delivery System Potential Advantages for Research
Nanoemulsions Can improve the solubility of lipophilic compounds and enhance bioavailability. nih.gov
Cyclodextrin Complexes Masks undesirable properties, improves thermodynamic stability, and increases solubility. nih.gov
Extracellular Vesicles (EVs) Offer high biocompatibility, protection of the cargo, and potential for targeted delivery. mdpi.com
Polymeric Nanoparticles Allows for controlled release profiles and surface modification for targeting. nih.gov

Exploration of Interdisciplinary Research Collaborations

The comprehensive study of this compound necessitates a departure from siloed research efforts. An integrated, interdisciplinary approach is crucial for translating basic chemical findings into meaningful biological insights.

Collaborations between different scientific disciplines would create a synergistic research program. Synthetic chemists can focus on producing high-purity compounds, while biochemists and pharmacologists can perform detailed biological evaluations. Computational chemists can provide in silico models to predict activity and guide synthesis, and analytical chemists can develop robust methods for its detection and quantification in biological matrices. This collaborative model is evident in numerous studies where synthesis is coupled with biological testing. orientjchem.orgresearchgate.net

Table 4: Framework for Interdisciplinary Collaboration

Discipline Role in Research Program
Medicinal Chemistry Design and execute efficient synthetic routes; create structural analogs for structure-activity relationship (SAR) studies. nih.gov
Cell & Molecular Biology Elucidate biological activities using in vitro cell-based assays and molecular biology techniques.
Pharmacology Investigate the mechanism of action, pharmacokinetics, and pharmacodynamics in preclinical models.
Computational Chemistry Perform molecular docking studies, predict ADME properties, and guide lead optimization.
Analytical Chemistry Develop and validate sensitive methods for quantification in biological samples.

Methodological Advancements in Synthesis and Characterization

Robust and reproducible biological data depend on the availability of highly pure and well-characterized compounds. Future research should aim to develop and refine the synthetic pathways to this compound. While syntheses for related structures like 6-hydroxymelatonin (B16111) and other substituted indoles exist, optimizing a route specifically for this deacetylated compound is essential. rsc.org

Key goals for synthetic advancements include:

Improving Yield and Scalability: Developing routes that are efficient and can be scaled up to produce the quantities needed for extensive biological testing. researchgate.netmonash.edu

Enhancing Purity: Minimizing by-products to ensure that the observed biological effects are solely attributable to the target compound.

Green Chemistry Principles: Employing more environmentally benign reagents and solvents.

In parallel, advanced characterization techniques are vital. While standard methods like NMR and mass spectrometry are fundamental orientjchem.orgmdpi.com, employing more sophisticated 2D-NMR techniques and high-resolution mass spectrometry (HRMS) will ensure unambiguous structural confirmation and purity assessment. researchgate.net

Table 5: Focus Areas for Methodological Advancement

Area Objective Key Methodologies
Synthesis Develop a high-yield, scalable, and cost-effective synthetic route. Exploring novel catalytic systems, flow chemistry, and microwave-assisted synthesis. researchgate.net
Purification Achieve >99% purity for reliable biological data. Advanced chromatographic techniques (e.g., preparative HPLC, SFC).
Characterization Unambiguously confirm the chemical structure and stereochemistry. High-resolution mass spectrometry (HRMS), 2D-NMR (COSY, HSQC, HMBC), X-ray crystallography.

Q & A

Basic: What established synthetic routes exist for 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol, and what reaction conditions are critical for achieving high purity?

Answer:
The synthesis typically involves modifying indole precursors. A common approach starts with 5-methoxyindole derivatives, where the hydroxy group at position 6 is introduced via selective oxidation or substitution. Key steps include:

  • Chlorination and catalytic reduction : Using triphenylphosphine-carbontetrachloride in acetonitrile to introduce reactive intermediates, followed by catalytic hydrogenation to reduce nitro or halogen groups .
  • Click chemistry : For derivatives, CuI-catalyzed azide-alkyne cycloaddition (e.g., in PEG-400:DMF solvent) enables functionalization of the aminoethyl side chain .
    Critical conditions include inert atmospheres (N₂), controlled temperatures (reflux for nitrovinyl formation), and solvent selection to minimize by-products. Purity is enhanced via recrystallization (e.g., hot acetic acid) .

Basic: How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.7 ppm for indole H-2, H-4, and H-7), methoxy singlet (~δ 3.7–3.8 ppm), and aminoethyl protons (δ 3.1–3.3 ppm for CH₂NH₂). Splitting patterns (e.g., dd for H-6 at δ 6.6 ppm) confirm substitution .
  • ¹³C NMR : Methoxy carbons appear at ~55 ppm, while indole carbons range from 100–130 ppm. The aminoethyl carbon (CH₂NH₂) resonates at ~40–50 ppm .
  • HRMS : Exact mass (e.g., m/z 335.1512 [M+H]⁺) validates molecular formula. Isotopic patterns rule out impurities .

Advanced: How can researchers optimize reaction conditions to improve yields in CuI-catalyzed click chemistry for derivatives?

Answer:

  • Catalyst loading : Reduce CuI to 10–20 mol% to minimize side reactions.
  • Solvent systems : Use PEG-400:DMF (2:1) for improved solubility and reaction homogeneity .
  • Temperature control : Maintain 25–50°C to balance reaction rate and decomposition.
  • Workup : Extract with ethyl acetate post-reaction to isolate polar by-products. Yields improve to >70% via iterative solvent optimization and catalyst recycling .

Advanced: What strategies resolve contradictions in enzyme inhibition data (e.g., COX-2 activation vs. inhibition)?

Answer:

  • Assay standardization : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm target engagement.
  • Concentration gradients : Test 0.1–100 µM to identify biphasic effects (activation at low vs. inhibition at high concentrations) .
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) reveals if the compound binds allosteric vs. active sites. For example, methoxy positioning may sterically hinder catalytic residues at higher concentrations .

Safety: What critical safety protocols apply when handling this compound, given its acute and reproductive toxicity?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Exposure control : Limit airborne dust via HEPA filters. Store at 2–8°C in sealed containers .
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced: How does the structure-activity relationship (SAR) of this compound compare to analogs like 6-hydroxytryptamine?

Answer:

  • Methoxy vs. hydroxy groups : The 5-methoxy group enhances lipid solubility and blood-brain barrier penetration compared to 6-hydroxytryptamine’s polar hydroxy group .
  • Aminoethyl chain : The side chain’s length and basicity influence receptor binding (e.g., serotonin receptors). Methylation of the amine reduces CNS activity but increases metabolic stability .
  • Biological activity : 6-Hydroxytryptamine shows higher affinity for 5-HT₁A receptors, while the methoxy derivative exhibits stronger COX-2 modulation .

Methodological: What best practices apply to synthesizing derivatives (e.g., creatinine sulfate salts) for enhanced stability?

Answer:

  • Salt formation : React the free base with creatinine sulfate in ethanol/water (1:1) at 0–5°C. Monitor pH (5.5–6.0) to precipitate the salt .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the salt. Confirm stoichiometry via elemental analysis .
  • Stability testing : Store lyophilized salts at -20°C under argon. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

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Reactant of Route 1
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol
Reactant of Route 2
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.